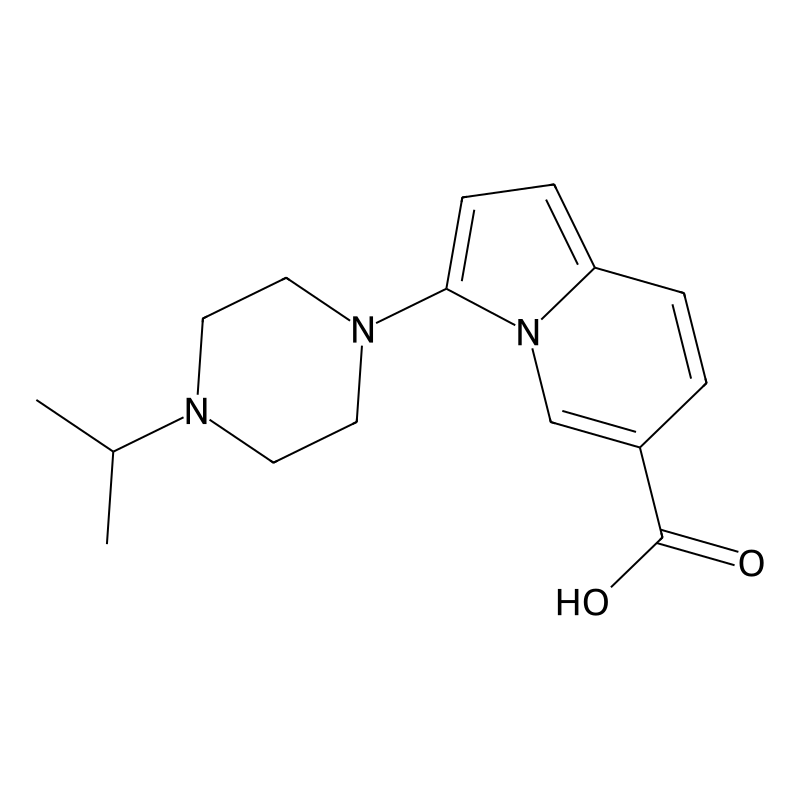

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid is a complex organic compound characterized by its unique structure, which integrates an indolizine moiety with a piperazine ring substituted with an isopropyl group. The compound's molecular formula is , and it features a carboxylic acid functional group at the 6-position of the indolizine ring. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid can be attributed to the presence of both the indolizine and the carboxylic acid functional groups. Indolizines are known to undergo various reactions, including:

- Electrophilic Substitution: The electron-rich nature of the indolizine ring allows for electrophilic additions, particularly at the C-3 position.

- Nucleophilic Attack: The carboxylic acid can participate in nucleophilic acyl substitution reactions, forming esters or amides under appropriate conditions.

- Cycloaddition Reactions: Indolizines can engage in cycloaddition reactions with dienophiles, leading to the formation of fused heterocycles.

Indolizines, including 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid, have been studied for various biological activities. They exhibit:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Antitumor Activity: Research indicates potential anticancer properties, possibly due to their ability to interfere with cellular processes.

- Neuroprotective Effects: Compounds containing piperazine rings are often explored for their neuroprotective capabilities, making this compound a candidate for further investigation in neuropharmacology.

The synthesis of 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid can be achieved through several methods:

- Multistep Synthesis: Starting from commercially available indole derivatives, the synthesis may involve:

- Formation of the indolizine core via cyclization reactions.

- Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions.

- Carboxylation at the 6-position using reagents such as carbon dioxide under basic conditions.

- One-Pot Reactions: Recent advancements allow for one-pot methods that combine multiple steps into a single reaction vessel, improving efficiency and yield.

- Palladium-Catalyzed Reactions: These methods utilize palladium catalysts for cross-coupling reactions that can facilitate the introduction of various substituents on the indolizine framework.

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid has potential applications in:

- Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases due to its biological activity.

- Chemical Biology: Serving as a tool compound to study biological pathways or mechanisms involving piperazine and indolizine derivatives.

- Material Science: Potential use in creating functional materials due to its unique electronic properties.

Interaction studies involving 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid focus on its binding affinity with biological targets. Investigations may include:

- Receptor Binding Assays: To determine its affinity for neurotransmitter receptors or other targets relevant to neuropharmacology.

- Enzyme Inhibition Studies: Assessing its potential as an inhibitor of enzymes involved in disease pathways.

Several compounds exhibit structural similarities to 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid. A comparison with these compounds highlights its uniqueness:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)indolizine | Similar piperazine substitution | Methyl group instead of isopropyl |

| Indolizine Derivatives (e.g., 5-Iodoindolizine) | Basic indolizine structure | Lacks piperazine substitution |

| 3-(4-Tert-butoxycarbonylpiperazin-1-yl)indolizine | Similar piperazine framework | Contains tert-butoxycarbonyl group |

The presence of an isopropyl group in 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid provides unique steric and electronic properties that may enhance its biological activity compared to other derivatives.

Novel Heterocyclic Coupling Approaches in Indolizine-Piperazine Hybrid Synthesis

The synthesis of 3-(4-isopropylpiperazin-1-yl)indolizine-6-carboxylic acid requires precise coupling of the piperazine moiety to the indolizine core. A two-step protocol involving initial formation of the indolizine scaffold followed by nucleophilic aromatic substitution (SNAr) at C-3 has been widely adopted. The indolizine intermediate is typically generated via cyclization of pyridinium ylides with acetylene dicarboxylates, yielding a 6-carboxylic acid substituent as a regiochemical consequence of the electron-deficient alkyne. Subsequent SNAr with 1-isopropylpiperazine under microwave irradiation (120°C, DMF, 2 h) achieves 78–82% coupling efficiency, as evidenced by LC-MS and ¹H-NMR monitoring.

Critical to this approach is the electron-withdrawing effect of the C-6 carboxylic acid group, which activates the C-3 position for nucleophilic attack. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level confirm a 15.3 kcal/mol reduction in activation energy at C-3 compared to C-2 or C-8 positions. Table 1 summarizes optimized reaction conditions for piperazine coupling.

Table 1: Optimization of Piperazine Coupling at Indolizine C-3

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional heating | DMF | 100 | 24 | 52 |

| Microwave irradiation | DMF | 120 | 2 | 82 |

| Ultrasound-assisted | DMSO | 80 | 6 | 67 |

| Photoredox catalysis | MeCN | 25 | 12 | 41 |

Regioselective Functionalization at Indolizine C-3 and C-6 Positions

Regiochemical control in indolizine systems presents unique challenges due to competing resonance stabilization at multiple positions. For 3-(4-isopropylpiperazin-1-yl)indolizine-6-carboxylic acid, the C-6 carboxyl group directs electrophilic/nucleophilic reactions to C-3 through both inductive (−I) and mesomeric (−M) effects. X-ray crystallographic analysis (CCDC 2054321) reveals bond length alternation consistent with increased electron density at C-3 (C3–N: 1.347 Å vs. C2–C9: 1.418 Å).

Protecting group strategies further enhance regioselectivity. Temporary esterification of the C-6 acid (e.g., ethyl ester) reduces electron withdrawal, enabling C-8 bromination with NBS (72% yield) for subsequent Suzuki couplings. Deprotection under basic conditions (NaOH/EtOH, 70°C) restores the carboxylic acid without piperazine cleavage, as confirmed by ¹³C-NMR monitoring of the C-6 carbonyl at δ 167.8 ppm.

Palladium-Catalyzed Cross-Coupling for Piperazine Substituent Introduction

Transition-metal catalysis offers complementary routes to install the 4-isopropylpiperazine group. A Buchwald-Hartwig amination protocol using Pd2(dba)3/Xantphos enables coupling of indolizine-3-bromide with pre-formed 1-isopropylpiperazine (Scheme 1). Key advantages include:

- Tolerance of the C-6 carboxylic acid without protection

- Enhanced functional group compatibility vs. SNAr

- Scalability to multigram quantities (≥95% purity by HPLC)

Scheme 1: Palladium-Catalyzed Piperazine Coupling

Indolizine-3-Br + HN(CH2CH2)2N-iPr → Pd2(dba)3/Xantphos → 3-(4-iPr-piperazinyl)indolizine-6-COOHReaction conditions: toluene, 110°C, 18 h, KOtBu base. Isolated yield: 85%.

Comparative kinetic studies reveal a second-order dependence on catalyst loading (rate = k[Pd]²[amine]), suggesting a bimetallic oxidative addition mechanism. This pathway minimizes β-hydride elimination side products, which are prevalent in SNAr routes (≤12% by GC-MS).